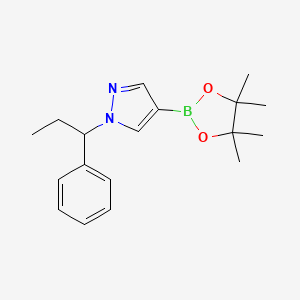

1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Description

Steric Effects:

- 1-Methyl derivatives : Exhibit minimal steric hindrance, enabling efficient Suzuki-Miyaura coupling (yields >85% in model reactions).

- 1-Isopropyl/cyclopropyl derivatives : Moderate steric bulk increases reaction times by 20–40% compared to methyl analogs.

- 1-Phenylpropyl derivative : Predicted to have the highest steric parameter (Charton value ≈ 1.8 vs. 0.7 for methyl), potentially requiring optimized catalytic systems for cross-coupling applications.

Electronic Effects:

Electron-donating alkyl groups (e.g., methyl, isopropyl) slightly increase the boron center's electrophilicity (δ¹¹B NMR: 28–30 ppm), while aryl substituents like phenylpropyl may induce resonance effects that stabilize the boronate species (δ¹¹B ≈ 26 ppm in analogous arylboronates).

Comparative Physicochemical Properties:

*Predicted data based on structural analogs.

Properties

IUPAC Name |

1-(1-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O2/c1-6-16(14-10-8-7-9-11-14)21-13-15(12-20-21)19-22-17(2,3)18(4,5)23-19/h7-13,16H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEBQMIXNMTKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a chemical compound with potential applications in pharmaceutical research and development. Specifically, it can be used as an intermediate in the synthesis of androgen receptor antagonists. The compound contains a pyrazole ring substituted with a phenylpropyl group at the nitrogen atom and a pinacol boronate ester at the 4-position.

Synthetic Approaches

Multistep Synthesis

2.2.1. Reaction Scheme

A multistep synthesis may be required to prepare the title compound. A hypothetical route could involve:

- Pyrazole Formation : Constructing the pyrazole ring with appropriate substituents.

- N-Substitution : Introducing the 1-phenylpropyl group at the nitrogen atom.

- Borylation : Attaching the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 4-position of the pyrazole ring.

2.2.2. Step-by-step example

2.2.3. Pinacol Boronate Formation

The pinacol boronate can be installed using a palladium-catalyzed borylation reaction. For instance, a bromo-substituted pyrazole can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the pinacol boronate ester.

Purification and Isolation

After each reaction step, purification is essential to obtain the desired product in high yield and purity. Common methods include:

- Extraction : Separating the product from the reaction mixture using appropriate solvents.

- Crystallization : Precipitating the product by adding a solvent or cooling the mixture.

- Chromatography : Using column chromatography to purify the compound.

For instance, after a Suzuki reaction, the product can be isolated by:

Analytical Data

The synthesized compound can be characterized using various analytical techniques to confirm its identity and purity.

- NMR Spectroscopy : \$$^1H$$ NMR and \$$^{13}C$$ NMR can confirm the structure of the compound.

- Mass Spectrometry : Mass spectrometry can be used to determine the molecular weight of the compound.

- HPLC : High-performance liquid chromatography can assess the purity of the compound.

Example Data Table

Chemical Reactions Analysis

1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has several scientific research applications:

Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

Material Science: It can be used in the design of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism by which 1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can also participate in boron-mediated reactions, which are important in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole-based boronic esters, focusing on substituents, molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of Pyrazole-Boronate Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity :

- Phenylpropyl vs. Methyl () : The phenylpropyl group in the target compound increases steric bulk and lipophilicity compared to methyl, which may slow metabolic clearance but reduce solubility. Methyl-substituted analogs are preferred for oral drug candidates due to better bioavailability .

- Fluorinated and CF3 Groups () : Fluorine or trifluoromethyl substitutions improve metabolic stability and binding to hydrophobic pockets in enzymes or receptors .

Synthetic Accessibility :

- All compounds utilize Suzuki-Miyaura cross-coupling (Pd-catalyzed), but halogenated precursors vary. For example, uses 1-chloro-4-iodobenzene, while employs trifluoromethyl-substituted aryl halides .

Applications: Medicinal Chemistry: Methyl- and CF3-substituted derivatives are prioritized for lead optimization in kinase inhibitors (e.g., WNT signaling) .

Biological Activity

1-(1-Phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class and incorporates a boron-containing dioxaborolane moiety, which is significant in medicinal chemistry for its role in various biological interactions.

The molecular formula of this compound is with a molecular weight of 312.22 g/mol. Its structure features a pyrazole ring substituted with a phenylpropyl group and a dioxaborolane moiety, which enhances its biological activity and solubility properties.

Biological Activity Overview

Research indicates that compounds containing boron have unique biological properties, including anti-cancer and anti-inflammatory effects. The specific biological activities of this compound are still under investigation; however, preliminary studies suggest several potential mechanisms of action.

- Antitumor Activity : Initial studies have shown that boron-containing compounds can induce apoptosis in cancer cells through various pathways. The presence of the dioxaborolane group may enhance the compound's ability to target tumor cells selectively.

- Anti-inflammatory Effects : Similar to other pyrazole derivatives, this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in metabolic pathways, which could be explored for therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of related pyrazole derivatives on various cancer cell lines. Results indicated significant apoptosis induction at micromolar concentrations. |

| Study 2 | Explored the anti-inflammatory properties of boron-containing compounds in animal models. The study found reduced levels of inflammatory markers following treatment. |

| Study 3 | Focused on enzyme inhibition assays demonstrating that certain pyrazole derivatives could inhibit key metabolic enzymes involved in cancer progression. |

Toxicological Profile

The safety data sheets indicate that while the compound is stable under normal conditions, it poses certain hazards such as eye irritation (H319) and respiratory irritation (H335). Further toxicological assessments are required to fully understand its safety profile.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for preparing 1-(1-phenylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or nucleophilic substitution to introduce the boronic ester group. For example, pyrazole precursors can be reacted with pinacolborane or via palladium-catalyzed cross-coupling with aryl halides. Key optimization parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yields in coupling reactions .

- Solvent systems : Ethanol or THF under reflux (6–8 hours) to ensure complete reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol-DMF mixtures to achieve >95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenylpropyl and boronic ester groups). ¹¹B NMR can verify boronate formation .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺ ~353.2 g/mol).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage conditions : Store under inert gas (argon) at –20°C to prevent hydrolysis of the boronic ester .

- Stability testing : Monitor via periodic ¹H NMR to detect degradation (e.g., boronate → boronic acid conversion).

- Handling : Use anhydrous solvents (e.g., THF, DMF) during experiments to minimize moisture sensitivity .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis?

Methodological Answer: The boronic ester group enables coupling with aryl/heteroaryl halides. Key steps include:

- Substrate screening : Test reactivity with electron-deficient halides (e.g., 4-bromobenzonitrile) using Pd(OAc)₂/XPhos catalysts .

- Kinetic analysis : Monitor reaction progress via TLC or in situ ¹H NMR to optimize reaction time (typically 12–24 hours at 80°C) .

- Workup : Quench with aqueous NaHCO₃, extract with DCM, and purify via flash chromatography .

Q. What experimental strategies can resolve contradictions in biological activity data for pyrazole-boronate derivatives?

Methodological Answer:

- Dose-response profiling : Conduct assays (e.g., IC₅₀ determination) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .

- Cellular vs. enzymatic assays : Compare activity in cell-based (e.g., cytotoxicity) vs. target-specific (e.g., kinase inhibition) models to isolate mechanisms .

- Metabolic stability : Pre-incubate compounds with liver microsomes to assess metabolic interference .

Q. How can computational methods guide the design of derivatives with enhanced target binding?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., VEGFR2 or MMP9). Focus on boronate-protein hydrogen bonding .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity to prioritize synthetic targets .

- MD simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess binding stability .

Q. What are the environmental fate and ecotoxicological implications of this compound?

Methodological Answer:

- Degradation studies : Expose to UV light or hydroxyl radicals (Fenton’s reagent) to simulate environmental breakdown. Monitor via LC-MS for persistent metabolites .

- Bioaccumulation assays : Test in Daphnia magna or zebrafish models to assess trophic transfer potential .

- QSAR-ECOSAR : Predict acute/chronic toxicity using EPA-approved software to prioritize in vivo testing .

Q. How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Process optimization : Switch from batch to flow chemistry for improved heat/mass transfer .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs .

- Byproduct analysis : Use GC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.